molecular formula C15H14F3N3O2 B2484845 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethoxy)benzamide CAS No. 2034260-53-0

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethoxy)benzamide

Cat. No. B2484845
CAS RN: 2034260-53-0
M. Wt: 325.291
InChI Key: AGOWMXHJVDJLBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole and pyridine derivatives often involves catalyst-free methods or multistep reactions. For instance, derivatives similar to the compound have been synthesized through 1,3-dipolar cycloaddition of azomethine imines with azlactones, followed by rearrangement under mild conditions without a catalyst (Wenjing Liu et al., 2014). Another approach involves the synthesis from difluorobenzoic acid and amino-hydroxypyrazole, showcasing the versatility in the synthetic pathways for these compounds (Min Wang et al., 2013).

Molecular Structure Analysis

Molecular structure analyses of similar compounds reveal intricate details about their conformation. For example, compounds like N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide have been studied, showing how substituents affect the molecular conformation and, consequently, the chemical and physical properties (Xiaojing Zhang et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving these compounds are diverse, including transformations leading to various functional groups or structural motifs. Studies have explored reactions such as the one-pot synthesis of heterocyclic compounds, demonstrating the reactivity and versatility of these molecules (Mecit Özdemir et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. While specific data on N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethoxy)benzamide was not directly found, related research indicates that similar compounds often exhibit unique physical characteristics due to their heterocyclic nature and substituents, affecting their interaction with biological targets and solvents (K. Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are key to understanding the potential applications of these compounds. Research on similar molecules has shown a wide range of chemical behaviors, depending on the specific substituents and structural configuration, which influences their potential as therapeutic agents or in other chemical processes (M. Chowdhury et al., 2008).

properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2/c16-15(17,18)23-13-3-1-2-10(8-13)14(22)20-11-5-7-21-12(9-11)4-6-19-21/h1-4,6,8,11H,5,7,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOWMXHJVDJLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethoxy)benzamide

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